An In-Depth Technical Guide to the Synthesis of Eberconazole Nitrate
An In-Depth Technical Guide to the Synthesis of Eberconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for eberconazole nitrate, an imidazole derivative with potent antifungal activity. The synthesis is a multi-step process commencing from readily available starting materials and proceeding through a key tricyclic ketone intermediate. This document outlines the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic route for enhanced comprehension.
Core Synthesis Pathway
The most commonly cited synthetic route to eberconazole nitrate begins with 3,5-dichlorobenzyl bromide. The pathway involves a Wittig reaction to construct the carbon skeleton, followed by reduction, hydrolysis, and an intramolecular Friedel-Crafts acylation to form the pivotal dibenzosuberone intermediate. Subsequent functional group manipulations lead to the eberconazole free base, which is then converted to its nitrate salt for improved solubility and stability.[1][2]
Experimental Protocols and Data
The following sections provide detailed methodologies for the key transformations in the synthesis of eberconazole nitrate.
Step 1: Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide
This initial step involves the reaction of 3,5-dichlorobenzyl bromide with triphenylphosphine to form the corresponding phosphonium salt, a crucial reagent for the subsequent Wittig reaction.
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Experimental Protocol:
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To a solution of 24.0 g (0.10 mol) of 3,5-dichlorobenzyl bromide in 350 mL of toluene, add 34.1 g (0.13 mol) of triphenylphosphine.[1]
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Stir the mixture and reflux for 5 hours.[1]
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Cool the reaction mixture and collect the precipitate by filtration.
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Wash the solid with toluene and dry to afford 3,5-dichlorobenzyltriphenylphosphine bromide.
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Step 2: Synthesis of 2-[2-(3,5-dichlorostyryl)]methyl benzoate
A Wittig reaction between the phosphonium salt and methyl o-formylbenzoate constructs the stilbene backbone of the molecule.
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Experimental Protocol:
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Add 40.2 g (80 mmol) of 3,5-dichlorobenzyltriphenylphosphine bromide and 150 mL of tetrahydrofuran to a reaction vessel.[1]
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Under a nitrogen atmosphere, add 11.2 g (100 mmol) of potassium tert-butoxide in batches.
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After stirring for 2 hours, add a solution of 13.3 g (81 mmol) of methyl o-formylbenzoate in 60 mL of tetrahydrofuran.
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Stir the reaction mixture at 40°C for 4 hours.
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Cool to room temperature, add 200 mL of n-hexane and 70 mL of water, and stir for 30 minutes.
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Separate the organic layer, wash with water, and concentrate to dryness.
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Add 150 mL of n-hexane to the residue and stir for 1 hour.
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Filter off the insoluble matter and concentrate the filtrate to dryness to obtain the product.
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Step 3: Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid
This two-part step involves the reduction of the carbon-carbon double bond, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.
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Experimental Protocol:
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Dissolve 15.4 g (50 mmol) of 2-[2-(3,5-dichlorostyryl)]methyl benzoate in 300 mL of methanol.
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Add 1.3 g of 5% Pd/C catalyst and introduce hydrogen gas while stirring.
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Stir the reaction at room temperature under normal pressure for 8 hours.
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Filter off the Pd/C catalyst.
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To the reaction solution, add 14 mL of 5 mol/L aqueous sodium hydroxide solution and reflux for 3 hours.
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After the reaction is complete, evaporate the methanol.
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Add water to dissolve the solid and adjust the pH to 7 with hydrochloric acid to precipitate the product.
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Filter the solid to obtain 2-[2-(3,5-dichlorophenylethyl)]benzoic acid.
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Step 4: Synthesis of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
The key tricyclic ketone is formed via an intramolecular Friedel-Crafts acylation.
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Experimental Protocol:
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Dissolve 17.7 g (60 mmol) of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid in 150 mL of methylene chloride.
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Add 8.6 mL (0.12 mol) of thionyl chloride and 0.25 mL of DMF, and stir at room temperature for 1 hour.
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Remove the thionyl chloride and methylene chloride by distillation.
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Dissolve the residue in 70 mL of methylene chloride.
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Add this solution dropwise to a solution of 13.3 g (0.10 mol) of aluminum trichloride in 250 mL of methylene chloride.
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Stir the mixture for 3 hours to complete the cyclization.
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Carefully quench the reaction with water and separate the organic layer.
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Wash the organic layer, dry, and concentrate to yield the desired ketone.
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Step 5: Synthesis of Eberconazole Nitrate
The final steps involve the reduction of the ketone, chlorination of the resulting alcohol, reaction with imidazole, and finally, salt formation.
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Experimental Protocol:
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Dissolve 33.2 g (0.12 mol) of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in methanol.
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Add dropwise 6.66 g (0.18 mol) of an aqueous solution of sodium borohydride and react for 2 hours.
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Evaporate the methanol and add 200 mL of dichloromethane and 30 mL of water to the residue.
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Separate the aqueous layer, and wash and dry the dichloromethane layer over anhydrous sodium sulfate.
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Partially evaporate the dichloromethane and add 18 mL (0.25 mol) of thionyl chloride, then stir under reflux for 3 hours to yield 5-chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
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React the chlorinated intermediate with imidazole to obtain eberconazole free base.
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Dissolve the eberconazole free base in a solvent mixture of isopropyl alcohol and isopropyl ether.
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Add 70% nitric acid to precipitate the eberconazole nitrate salt.
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Filter the resultant solid and wash with a mixture of isopropyl alcohol and isopropyl ether to obtain pure eberconazole nitrate as a white solid.
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| Step | Intermediate/Product | Starting Materials | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| 2 | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | 3,5-dichlorobenzyltriphenylphosphine bromide, methyl o-formylbenzoate | Potassium tert-butoxide | 72 | 97-99 | |
| 3 | 2-[2-(3,5-dichlorophenylethyl)]benzoic acid | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | Pd/C, H₂, NaOH | 87 | 151-154 | |
| 5 | Eberconazole Nitrate | 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | Sodium borohydride, Thionyl chloride, Imidazole, Nitric acid | - | 183-184.5 |
Note: Yields for all steps were not consistently available in the reviewed literature.
Visualizing the Synthesis Pathway
The following diagrams illustrate the synthetic workflow for eberconazole nitrate.
Caption: Synthetic pathway of eberconazole nitrate from 3,5-dichlorobenzyl bromide.
Alternative Starting Materials
While the pathway from 3,5-dichlorobenzyl bromide is well-documented, other starting materials have been reported for the synthesis of the key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. These include:
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Methyl o-toluate: This route involves bromination, followed by the preparation of a phosphorus ylide, a Wittig reaction, hydrolysis, reduction, and finally cyclization.
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3,5-Dichlorobenzyl alcohol: This starting material undergoes bromination, conversion to a phosphorus ylide with triethyl phosphite, and then a six-step sequence including a Wittig reaction, reduction, hydrolysis, and cyclization.
The selection of a particular synthetic route in a drug development setting would depend on factors such as the cost and availability of starting materials, overall yield, and scalability of the process.
Caption: Logical relationship of starting materials to the final product.
